11-Tricosene

Chemotaxonomy Cuticular hydrocarbons Species identification

11-Tricosene (CAS 52078-56-5), also designated (11E)-11-tricosene or (E)-tricos-11-ene, is a long-chain monounsaturated hydrocarbon with the molecular formula C23H46 and a molecular weight of 322.61 g/mol. It belongs to the tricosene family of C23 alkenes, which are widely distributed as cuticular hydrocarbons and semiochemicals in insects.

Molecular Formula C23H46
Molecular Weight 322.6 g/mol
CAS No. 52078-56-5
Cat. No. B1239029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Tricosene
CAS52078-56-5
Synonyms11-tricosene
7-tricosene
7-tricosene, (E)-isomer
7-tricosene, (Z)-isomer
tricos-7-ene
Molecular FormulaC23H46
Molecular Weight322.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=CCCCCCCCCCC
InChIInChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h21,23H,3-20,22H2,1-2H3/b23-21+
InChIKeyRIERBYNHXFKVQP-XTQSDGFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Tricosene (CAS 52078-56-5): Chemical Identity and Baseline Properties for Scientific Procurement


11-Tricosene (CAS 52078-56-5), also designated (11E)-11-tricosene or (E)-tricos-11-ene, is a long-chain monounsaturated hydrocarbon with the molecular formula C23H46 and a molecular weight of 322.61 g/mol [1]. It belongs to the tricosene family of C23 alkenes, which are widely distributed as cuticular hydrocarbons and semiochemicals in insects [2]. The compound is characterized by a single double bond at the 11-position with E (trans) stereochemistry, and it has a reported Kovats retention index of 2287 on an HP-5 capillary column and 2261 on a methyl silicone column under standard gas chromatography conditions [1]. 11-Tricosene has been identified as a major cuticular hydrocarbon in mature buffalo flies (Haematobia exigua) and serves as a chemotaxonomic marker for species differentiation [3].

11-Tricosene (CAS 52078-56-5): Why Generic Substitution with Other Tricosene Isomers Fails in Research Applications


Within the tricosene family, the position and stereochemistry of the double bond critically determine biological specificity, receptor recognition, and functional activity in insect chemical communication systems [1]. Closely related isomers such as (Z)-9-tricosene (muscalure, the house fly sex pheromone), (Z)-7-tricosene (a moth pheromone component), and (Z)-5-tricosene exhibit distinct species-specific bioactivity profiles that are not interchangeable [2]. Simple substitution of one tricosene isomer for another in research or applied contexts can lead to complete loss of target activity, cross-species interference, or erroneous chemotaxonomic interpretation. The evidence below quantifies these differential properties to guide scientifically informed procurement decisions [3].

11-Tricosene (CAS 52078-56-5): Quantitative Comparative Evidence for Scientific Selection


11-Tricosene as a Species-Specific Chemotaxonomic Marker Differentiating Haematobia exigua from Haematobia irritans

In Haematobia exigua (buffalo fly), 11-tricosene and 7-tricosene are the most abundant cuticular hydrocarbons in mature flies, whereas Haematobia irritans (horn fly) cuticular profiles are dominated by (Z)-9-tricosene and (Z)-5-tricosene [1]. This isomer distribution difference provides a reliable chemotaxonomic method to differentiate these two morphologically similar species.

Chemotaxonomy Cuticular hydrocarbons Species identification

Functional Divergence: 11-Tricosene Lacks the Sex Pheromone Activity of (Z)-9-Tricosene in Musca domestica

(Z)-9-Tricosene (muscalure) is the established female-produced sex pheromone of the house fly (Musca domestica) that elicits male courtship and striking behavior [1]. In contrast, 11-tricosene has not been identified as a behaviorally active pheromone component in M. domestica and is not detected in cuticular extracts from female house flies, which predominantly contain (Z)-9-tricosene, n-tricosane, n-pentacosane, and (Z)-9-heptacosene [2]. The absence of 11-tricosene from the M. domestica pheromone profile and its lack of reported behavioral activity in this species demonstrate functional specificity determined by double-bond position and stereochemistry.

Semiochemistry Pheromone biology Behavioral assay

Comparative GC Retention Indices: Distinguishing 11-Tricosene from Other Tricosene Isomers in Analytical Chemistry

11-Tricosene exhibits a Kovats retention index of 2287 on an HP-5 capillary column and 2261 on a methyl silicone column [1]. These values enable chromatographic differentiation from other tricosene isomers that possess distinct retention characteristics due to differences in double-bond position and stereochemistry. For instance, (Z)-9-tricosene has a retention index of approximately 2275 on comparable non-polar columns [2]. Accurate isomer identification requires reference standards with known retention indices.

Analytical chemistry Gas chromatography Isomer identification

Distinct Pheromone Component Role: (Z)-7-Tricosene Functions as a Synergist in Lepidopteran Sex Attraction, a Role Not Attributed to 11-Tricosene

In the raspberry bud moth (Heterocrossa rubophaga), (Z)-7-tricosene alone is unattractive to males, but when combined with the primary pheromone component (7Z)-nonadecen-11-one, it more than doubles male trap catch compared to the primary component alone [1]. In the Australian guava moth (Coscinoptycha improbana), (Z)-7-tricosene constitutes 65% of the pheromone gland extract and acts synergistically with monounsaturated ketones to enhance male attraction [2]. There are no reports of 11-tricosene exhibiting similar pheromone component activity in any lepidopteran species, indicating that the 7-ene positional isomer possesses distinct biological functionality in moth chemical communication systems.

Lepidopteran pheromones Pest monitoring Synergism

11-Tricosene (CAS 52078-56-5): Optimal Research and Industrial Application Scenarios


Chemotaxonomic Identification and Species Confirmation in Haematobia exigua (Buffalo Fly) Research

11-Tricosene serves as a diagnostic cuticular hydrocarbon marker for identifying and confirming Haematobia exigua specimens in veterinary entomology research. Its presence as a major hydrocarbon, along with 7-tricosene, distinguishes H. exigua from the morphologically similar horn fly (H. irritans), which instead expresses (Z)-9-tricosene and (Z)-5-tricosene as dominant C23 alkenes [1]. Researchers conducting population studies, insecticide resistance monitoring, or biological control assessments involving Haematobia species should procure 11-tricosene as an authentic analytical standard for GC-MS identification and quantification. Using alternative tricosene isomers would yield false-negative or ambiguous chemotaxonomic results.

Cuticular Hydrocarbon Biosynthesis and Transport Mechanism Studies in Dipteran Insects

As a major cuticular hydrocarbon in H. exigua, 11-tricosene provides a model compound for investigating hydrocarbon biosynthesis pathways, transport mechanisms (e.g., lipophorin-mediated transport), and deposition patterns on the insect cuticle [1]. Researchers studying the regulation of hydrocarbon production during sexual maturation, where hydrocarbon quantity increases from <1 μg/fly in newly emerged flies to >11 μg/fly in 13-day-old flies, can use 11-tricosene as a specific marker for tracking age-dependent changes in alkene synthesis [1]. The compound's distinct retention index (RI = 2287 on HP-5) facilitates precise quantification in complex cuticular extracts.

Analytical Method Development and Validation for Tricosene Isomer Separation

11-Tricosene is essential as a reference standard for developing and validating gas chromatographic methods aimed at resolving positional and geometric isomers of long-chain monounsaturated hydrocarbons. Its Kovats retention index of 2287 on HP-5 columns and 2261 on methyl silicone columns [1] provides a benchmark for optimizing temperature programs and column selection to achieve baseline separation from closely eluting isomers such as (Z)-9-tricosene (ΔRI ≈ 12 units). Analytical laboratories supporting entomological research, pheromone identification, or quality control of semiochemical formulations require authentic 11-tricosene to ensure accurate isomer assignment and to avoid misidentification that could arise from ambiguous mass spectral data.

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